molecular formula C13H18BClO3 B2489305 2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628502-45-3

2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2489305
CAS No.: 1628502-45-3
M. Wt: 268.54
InChI Key: CTPPBRVIMIYKLP-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane (pinacol boronate) core with a substituted aryl group. The compound’s structure includes a chlorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring, which significantly influences its electronic and steric properties. These attributes make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl-containing molecules in pharmaceuticals and materials science. Its molecular formula is C₁₃H₁₇BClO₃, with a molecular weight of 268.54 g/mol (based on analogs in ).

Properties

IUPAC Name

2-(3-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPPBRVIMIYKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Bases: Like potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols and Quinones: From oxidation reactions.

    Substituted Phenyl Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for creating new therapeutic agents.

    Industry: Applied in the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The molecular targets include aryl or vinyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pinacol boronate esters, focusing on substituent effects, synthesis, reactivity, and applications.

Table 1: Structural and Property Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 3-Cl, 2-OCH₃ C₁₃H₁₇BClO₃ 268.54 Cross-coupling intermediate
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Cl, 2-OCH₃ C₁₃H₁₇BClO₃ 268.54 Lower regioselectivity in borylation
2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cl, 3-OCH₃ C₁₃H₁₇BClO₃ 268.54 Higher steric hindrance
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-Cl C₁₂H₁₅BCl₂O₂ 285.47 Enhanced electron-withdrawing effects
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-F, 2-OCH₃ C₁₃H₁₇BClFO₃ 286.54 Dual halogen effects for drug design

Substituent Effects on Reactivity and Selectivity

  • Chlorine Position : The target compound’s 3-Cl substituent creates moderate electron-withdrawing effects, enhancing electrophilic reactivity in cross-couplings compared to 4-Cl analogs (e.g., 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which exhibit reduced steric hindrance.
  • Methoxy Group : The 2-OCH₃ group in the target compound provides ortho-directing effects, improving regioselectivity in C-H borylation reactions compared to analogs like 2-(5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (26% yield due to competing pathways).
  • Halogen Diversity : Fluorine substitution (e.g., 2-(3-Chloro-5-fluoro-2-methoxyphenyl)-...) increases metabolic stability in drug candidates, as seen in oncology research.

Key Research Findings

Regioselectivity : The 2-OCH₃ group in the target compound directs C-H borylation to meta positions, contrasting with 5-Cl analogs that favor para functionalization.

Electronic Tuning : Fluorine substitution (e.g., in ) increases oxidative stability but reduces solubility in polar solvents.

Catalytic Efficiency : Sterically hindered analogs (e.g., 4-Cl, 3-OCH₃) require higher catalyst loadings in cross-couplings.

Biological Activity

2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1628502-45-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈BClO₃
  • Molecular Weight : 268.54 g/mol
  • IUPAC Name : 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methyl ether

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. The presence of the dioxaborolane moiety is believed to facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies have shown that derivatives of dioxaborolane compounds exhibit significant anticancer properties. For instance:

  • In vitro assays demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)10.0Cell cycle arrest at G1 phase
A549 (Lung)15.0Inhibition of proliferation

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • DYRK1A Inhibition : It has been identified as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases and cancers. The compound demonstrated nanomolar-level inhibitory activity in enzymatic assays.

Case Studies

  • DYRK1A Inhibition Study :
    • A recent study utilized computational docking followed by experimental validation to assess the binding affinity of this compound against DYRK1A. The results indicated a strong interaction with key residues in the active site.
    • Table 1 summarizes the binding interactions observed:
ResidueInteraction TypeDescription
Lys167Hydrogen BondKey for ligand stability
Glu239Salt BridgeCritical for binding affinity
Leu241HydrophobicContributes to specificity
  • Antioxidant Activity :
    • The antioxidant potential was evaluated using ORAC assays. The compound exhibited significant radical scavenging activity compared to standard antioxidants.

Q & A

Q. What safety protocols mitigate risks during handling?

  • Use gloveboxes for air-sensitive steps. Avoid skin contact (wear nitrile gloves) due to potential boronate toxicity. Waste must be neutralized with aqueous NaOH (1M) before disposal .

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